molecular formula C25H32N2O3 B10833613 Indoline derivative 1

Indoline derivative 1

Cat. No.: B10833613
M. Wt: 408.5 g/mol
InChI Key: LZXDNQGOGJJABM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indoline derivatives typically involves the dearomatization of indoles. One common method is the oxidative dearomatization using iron(III) chloride, which transforms N-acyl indoles into indoline scaffolds . Another approach involves the use of hypervalent iodine reagents for oxidative spirocyclization . Additionally, palladium-catalyzed tandem cycloaddition reactions have been employed to synthesize indolines with high diastereoselectivity .

Industrial Production Methods: Industrial production of indoline derivatives often utilizes scalable and efficient synthetic routes. The use of water as a solvent in the synthesis of indole and its derivatives has been explored to promote environmentally benign processes . This approach not only reduces the environmental impact but also enhances the reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: Indoline derivative 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

Molecular Formula

C25H32N2O3

Molecular Weight

408.5 g/mol

IUPAC Name

(1-benzyl-3,3-dimethyl-2H-indol-5-yl) N-methyl-N-(oxan-4-ylmethyl)carbamate

InChI

InChI=1S/C25H32N2O3/c1-25(2)18-27(17-19-7-5-4-6-8-19)23-10-9-21(15-22(23)25)30-24(28)26(3)16-20-11-13-29-14-12-20/h4-10,15,20H,11-14,16-18H2,1-3H3

InChI Key

LZXDNQGOGJJABM-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C2=C1C=C(C=C2)OC(=O)N(C)CC3CCOCC3)CC4=CC=CC=C4)C

Origin of Product

United States

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